molecular formula C16H16BrClN2OS B4712126 N-(4-bromo-2-ethylphenyl)-N'-(5-chloro-2-methoxyphenyl)thiourea

N-(4-bromo-2-ethylphenyl)-N'-(5-chloro-2-methoxyphenyl)thiourea

Cat. No. B4712126
M. Wt: 399.7 g/mol
InChI Key: XIXLNJKLJAUFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-ethylphenyl)-N'-(5-chloro-2-methoxyphenyl)thiourea, also known as Br-EtCpMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has unique properties that make it useful in the study of biochemical and physiological processes.

Scientific Research Applications

N-(4-bromo-2-ethylphenyl)-N'-(5-chloro-2-methoxyphenyl)thiourea has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-ethylphenyl)-N'-(5-chloro-2-methoxyphenyl)thiourea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress in cancer cells, leading to their death. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-ethylphenyl)-N'-(5-chloro-2-methoxyphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been found to be stable under a wide range of conditions, making it easy to handle in a laboratory setting. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-(4-bromo-2-ethylphenyl)-N'-(5-chloro-2-methoxyphenyl)thiourea. One area of research is the development of new cancer therapies based on this compound. Another area of research is the study of its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties make it useful in the study of biochemical and physiological processes. The synthesis method is relatively simple, and it has several advantages for lab experiments. Further studies are needed to fully understand its mechanism of action and potential applications in other areas of research.

properties

IUPAC Name

1-(4-bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2OS/c1-3-10-8-11(17)4-6-13(10)19-16(22)20-14-9-12(18)5-7-15(14)21-2/h4-9H,3H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXLNJKLJAUFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=S)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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